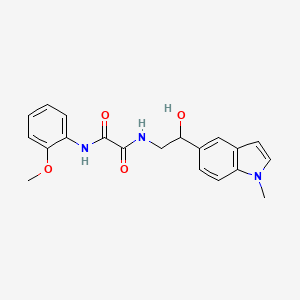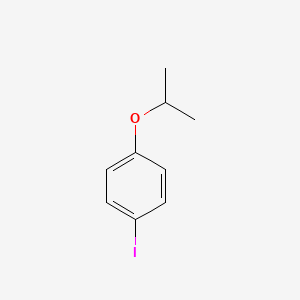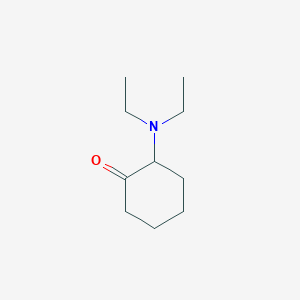
2-(Diethylamino)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Diethylamino)cyclohexan-1-one” is a cyclic ketone chemical compound . It is also known as DEC, diethylaminocyclohexanone, or diethylketone .
Synthesis Analysis
A practical route to synthesize a similar compound, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, was developed . The process involved the use of inexpensive starting materials/reagents and readily attainable reaction conditions . The overall transformation was achieved in 53% yield with one chromatographic purification via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C═C bond and the benzene ring with Al–Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .
Molecular Structure Analysis
The molecular formula of “2-(Diethylamino)cyclohexan-1-one” is C10H19NO . The IUPAC name is 2-(diethylamino)cyclohexanone . The InChI code is 1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3 .
Aplicaciones Científicas De Investigación
Muscarinic Antagonist Properties
The compound [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, related to 2-(Diethylamino)cyclohexan-1-one, has been identified as a muscarinic antagonist. This compound features three chiral atoms and eight possible stereoisomers. The stereoisomers exhibit varying binding affinities to the five cloned muscarinic receptors m1–m5, with their activity related to the chirality of the molecules (Bugno et al., 1997).
Dye Aggregation and Complex Formation
7-(Diethylamino)-coumarin-3-carboxylic acid, a variant of 2-(Diethylamino)cyclohexan-1-one, has applications as a laser dye, fluorescent label, and biomedical inhibitor. It's notable for its tendency to aggregate in solution, which affects its optoelectronic properties. Research into the absorption and fluorescence spectra of this dye in various solvents has helped understand its aggregation characteristics and the formation of J-aggregates (Liu et al., 2014).
Inhibition of Muscarinic Receptor Subtypes
Studies on the chemical structure related to 1-hydroxy[1,1'-bicyclohexyl]-2-carboxylic acid 2-(diethylamino)-1-methylethyl ester, akin to 2-(Diethylamino)cyclohexan-1-one, show it has the typical profile of ester-type antimuscarinic drugs. This structure, containing three chiral carbons, leads to eight stereoisomers which exhibit different affinities at cloned muscarinic receptors. Cis-stereoisomers, in particular, displayed significant variations in affinity (Barbier et al., 1995).
Conformational Studies in Dynamic NMR
1-Diethylaminocyclohexene, closely related to 2-(Diethylamino)cyclohexan-1-one, has been studied for its conformational properties using dynamic NMR. This compound shows a significant π-barrier to rotation, indicating complex rotational dynamics of the diethylamino group (Anderson et al., 1988).
Excited-State Proton Transfer Reaction
Research into 1-[(diethylamino)-methyl]-2-Hydroxy-3-naphthaldehyde, a variant of 2-(Diethylamino)cyclohexan-1-one, has revealed insights into excited-state intramolecular proton transfer (ESIPT). This compound, with dual hydrogen bonding sites, undergoes ESIPT in cyclohexane, leading to the formation of a zwitterion and a keto-tautomer emission. These findings are significant for understanding the photophysics of such compounds (Wu et al., 2004).
Safety and Hazards
The safety information for “2-(Diethylamino)cyclohexan-1-one” indicates that it is a dangerous compound . The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
2-(diethylamino)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWHEYKBHKVKGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)cyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

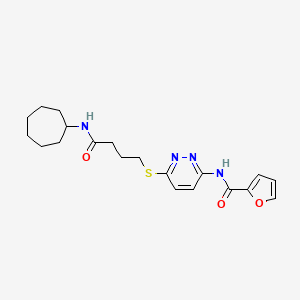

![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid](/img/structure/B2369403.png)
![(4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2369404.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)
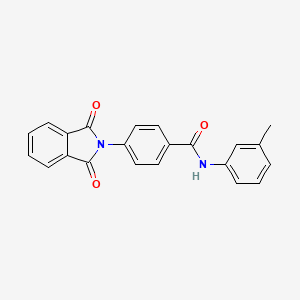
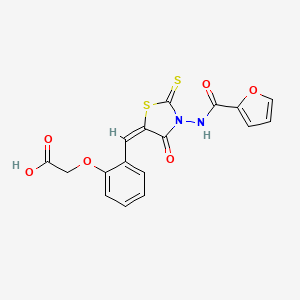
![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)
![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)
![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)
